molecular formula C14H10ClN5S B307601 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine

7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine

Cat. No. B307601
M. Wt: 315.8 g/mol
InChI Key: GPYOAEHWJKZUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its use as a tool for studying biochemical and physiological effects in laboratory experiments. In

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that this compound can interact with certain receptors in the brain and modulate their activity. This could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has shown promise in various scientific research applications, making it a potentially valuable tool for researchers.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine. One area that could be explored is the compound's potential as a treatment for neurological disorders. Additionally, more research could be done to fully understand the compound's mechanism of action and its potential as a tool for studying biochemical and physiological effects.
Conclusion:
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine is a chemical compound that has shown promise in various scientific research applications. Its relatively easy synthesis method and potential as a tool for studying biochemical and physiological effects make it a valuable compound for researchers to explore. However, more research is needed to fully understand the compound's mechanism of action and its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine involves a multistep process that requires careful attention to detail. The starting materials for this synthesis are 2-thiophenecarboxaldehyde and 4-chlorobenzaldehyde. These two compounds are reacted with guanidine carbonate and ammonium acetate to form the intermediate 2-(4-chlorophenyl)-5-(2-thienyl)-1H-tetrazole. This intermediate is then reacted with hydrazine hydrate to form the final product, 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine.

Scientific Research Applications

7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine has shown potential in various scientific research applications. One area where this compound has been studied is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of various neurological disorders.
Another area where this compound has been studied is in the field of cancer research. Studies have shown that 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine can inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine

Molecular Formula

C14H10ClN5S

Molecular Weight

315.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H10ClN5S/c15-10-5-3-9(4-6-10)12-8-11(13-2-1-7-21-13)16-14-17-18-19-20(12)14/h1-8,12H,(H,16,17,19)

InChI Key

GPYOAEHWJKZUEA-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)C2=CC(N3C(=N2)N=NN3)C4=CC=C(C=C4)Cl

SMILES

C1=CSC(=C1)C2=CC(N3C(=N2)N=NN3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CSC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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